2,5-Furandione, polymer with ethene

Catalog No.
S599954
CAS No.
9006-26-2
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Furandione, polymer with ethene

CAS Number

9006-26-2

Product Name

2,5-Furandione, polymer with ethene

IUPAC Name

ethene;furan-2,5-dione

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C4H2O3.C2H4/c5-3-1-2-4(6)7-3;1-2/h1-2H;1-2H2

InChI Key

YYXLGGIKSIZHSF-UHFFFAOYSA-N

SMILES

C=C.C1=CC(=O)OC1=O

Synonyms

ethylene-maleic anhydride copolymer

Canonical SMILES

C=C.C1=CC(=O)OC1=O

Synthesis and Characterization:

2,5-Furandione, polymer with ethene (EMA-co-E), also known as Ethylene Maleic Anhydride Copolymer, is a synthetic polymer formed by the copolymerization of ethylene (ethene) and maleic anhydride (2,5-furandione). Its synthesis typically involves free radical polymerization using various initiators and reaction conditions []. Researchers have employed different techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gel permeation chromatography (GPC) to characterize the chemical structure, composition, and molecular weight of EMA-co-E [, ].

Drug Delivery Systems:

EMA-co-E has been explored as a promising material for designing drug delivery systems due to its unique properties. Its maleic anhydride groups can be readily modified to attach various functional groups, allowing researchers to conjugate therapeutic agents or targeting moieties []. Additionally, EMA-co-E can self-assemble into nanoparticles, which can encapsulate drugs and improve their solubility and bioavailability [].

Tissue Engineering Scaffolds:

The biocompatibility and degradability of EMA-co-E make it a potential candidate for developing tissue engineering scaffolds. Researchers have investigated its use in creating scaffolds for bone, cartilage, and other tissue regeneration applications [, ]. The presence of maleic anhydride groups allows for surface modification to enhance cell adhesion and proliferation, crucial for tissue formation.

Other Research Applications:

EMA-co-E is also being explored for various other research applications, including:

  • Bioadhesives: Modifying EMA-co-E can lead to the development of biocompatible adhesives for use in medical applications.
  • Antimicrobial coatings: By incorporating antimicrobial agents into EMA-co-E, researchers are exploring its potential for developing surfaces with antimicrobial properties.
  • Environmental remediation: Studies suggest that EMA-co-E can be used for the adsorption and removal of heavy metals from contaminated water.

2,5-Furandione, polymer with ethene, also known as ethylene maleic anhydride (EMA) copolymer, is a synthetic polymer formed by the reaction between ethylene (ethene) and maleic anhydride (2,5-furandione) [, ]. This versatile material has gained significance in scientific research due to its unique properties and potential applications in various fields [].


Molecular Structure Analysis

EMA is a copolymer, meaning its chain is composed of repeating units derived from both ethylene and maleic anhydride. The ethylene unit provides a simple hydrocarbon backbone, while the maleic anhydride unit introduces a cyclic anhydride ring with a double bond and two carbonyl groups (C=O). These functional groups allow EMA to participate in various chemical reactions and interact with other molecules [].

  • Unsaturation: The presence of the double bond in the maleic anhydride unit makes EMA an unsaturated polymer. This unsaturation contributes to its reactivity and potential for further chemical modifications [].

Chemical Reactions Analysis

EMA can undergo various chemical reactions due to the reactive groups in its structure. Here are some relevant reactions:

  • Synthesis: EMA is typically synthesized through a free radical polymerization process where ethylene and maleic anhydride react in the presence of a free radical initiator [].

  • Hydrolysis: The anhydride ring in EMA can readily react with water, resulting in the formation of carboxylic acid groups (COOH). This reaction is important for controlling the properties of EMA in different applications [].

(C4H4O3)n (EMA) + nH2O -> (C4H6O5)n (poly(maleic acid))

  • Esterification: The carboxylic acid groups formed upon hydrolysis can further react with alcohols to form esters. This reaction allows for the creation of EMA derivatives with tailored properties [].

Physical And Chemical Properties Analysis

  • Appearance: White to pale yellow powder [].
  • Solubility: Soluble in polar solvents like water and acetone, but insoluble in non-polar solvents like hexane [].
  • Thermal properties: Melting point data is not readily available, but EMA is known to be thermally stable up to a certain extent [].
  • (Data for specific properties like melting point and boiling point is yet to be fully characterized in scientific literature)

Mechanism of Action (Not Applicable)

EMA does not have a direct biological effect and therefore lacks a specific mechanism of action. However, its chemical properties allow it to interact with other materials and influence their behavior. For instance, EMA can be used as a compatibilizer to improve the interaction between different polymers [].

GHS Hazard Statements

Aggregated GHS information provided by 1378 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 40 of 1378 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1338 of 1378 companies with hazard statement code(s):;
H315 (97.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

9006-26-2

Use Classification

Cosmetics -> Binding; Film forming

General Manufacturing Information

2,5-Furandione, polymer with ethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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